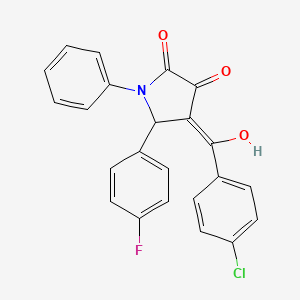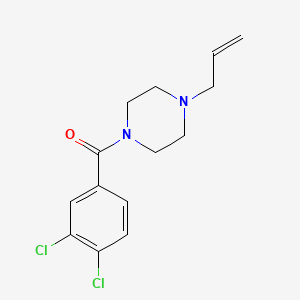![molecular formula C16H18F3NO2 B5325975 8-(2,3,4-trifluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5325975.png)
8-(2,3,4-trifluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2,3,4-trifluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is a spirocyclic lactam that belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
8-(2,3,4-trifluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one has potential applications in various fields of research, including medicinal chemistry, neuropharmacology, and chemical biology. This compound has been reported to exhibit potent and selective inhibition of the enzyme monoamine oxidase B (MAO-B), which is implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's disease. Therefore, this compound could be used as a lead compound for the development of novel MAO-B inhibitors with improved pharmacological properties.
Mecanismo De Acción
The mechanism of action of 8-(2,3,4-trifluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one involves the inhibition of MAO-B, which is a flavoenzyme that catalyzes the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. The inhibition of MAO-B leads to an increase in the levels of these neurotransmitters in the brain, which can improve the symptoms of neurodegenerative diseases such as Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of MAO-B. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which can improve the symptoms of depression, anxiety, and Parkinson's disease. Additionally, this compound has been reported to exhibit antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of various diseases associated with oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-(2,3,4-trifluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one in lab experiments include its potent and selective inhibition of MAO-B, its diverse biological activities, and its potential applications in various fields of research. However, the limitations of this compound include its moderate yield and the complexity of its synthesis, which could hinder its widespread use in research.
Direcciones Futuras
There are several future directions for research on 8-(2,3,4-trifluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one. Firstly, further studies are needed to elucidate the structure-activity relationship of this compound and its derivatives to identify novel MAO-B inhibitors with improved pharmacological properties. Secondly, the potential applications of this compound in the treatment of other diseases such as Alzheimer's disease and cancer should be explored. Finally, the development of new synthetic methods for the preparation of this compound could improve its yield and facilitate its use in research.
Métodos De Síntesis
The synthesis of 8-(2,3,4-trifluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one involves the reaction of 2,3,4-trifluorobenzylamine with 9-oxa-9-azaspiro[4.5]decan-2-one in the presence of a strong acid catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield the desired spirocyclic lactam. The yield of this reaction is moderate, and the purification of the product requires multiple steps, including column chromatography and recrystallization.
Propiedades
IUPAC Name |
9-[(2,3,4-trifluorophenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO2/c17-12-3-2-11(14(18)15(12)19)10-20-8-7-16(5-1-9-22-16)6-4-13(20)21/h2-3H,1,4-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMDTYKTWHUOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(CC2)CC3=C(C(=C(C=C3)F)F)F)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol](/img/structure/B5325901.png)
![2-(4-propyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5325905.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5325906.png)
![1-amino-3-(3-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5325918.png)


![3-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acrylamide](/img/structure/B5325948.png)
![(2R*,3S*,6R*)-5-(1H-indazol-3-ylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5325955.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5325958.png)
![N-(2-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5325979.png)
![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5325986.png)
![N-(3-chloro-4-methylphenyl)-4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5325995.png)
![N-[4-(aminocarbonyl)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5325998.png)
![3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine](/img/structure/B5326002.png)